molecular formula C6Cl3N3O6 B1615322 1,3,5-Trichloro-2,4,6-trinitrobenzene CAS No. 2631-68-7

1,3,5-Trichloro-2,4,6-trinitrobenzene

Cat. No.: B1615322
CAS No.: 2631-68-7
M. Wt: 316.4 g/mol
InChI Key: LZMONXBJUOXABQ-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2,4,6-trinitrobenzene is a useful research compound. Its molecular formula is C6Cl3N3O6 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 312457. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3,5-trichloro-2,4,6-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl3N3O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMONXBJUOXABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062565
Record name 1,3,5-Trichloro-2,4,6-trinitrobenzene
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid
Record name Benzene, 1,3,5-trichloro-2,4,6-trinitro-
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Vapor Pressure

0.00000022 [mmHg]
Record name 1,3,5-Trichloro-2,4,6-trinitrobenzene
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CAS No.

2631-68-7
Record name 1,3,5-Trichloro-2,4,6-trinitrobenzene
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Record name 1,3,5-Trichloro-2,4,6-trinitrobenzene
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Record name Benzene, 1,3,5-trichloro-2,4,6-trinitro-
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Record name 1,3,5-Trichloro-2,4,6-trinitrobenzene
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Record name 1,3,5-trichlorotrinitrobenzene
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Record name 1,3,5-TRICHLORO-2,4,6-TRINITROBENZENE
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Synthesis routes and methods I

Procedure details

Preparation of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) from 3,5-dichloroanisole. Nitration of 3,5-dichloroanisole under relatively mild conditions gave 3,5-dichloro-2,4,6-trinitroanisole in high yield and purity. Ammonolysis of this latter compound gave the desired TATB. Another route to TATB was through the treatment of the 3,5-dichloro-2,4,6-trinitroanisole with thionyl chloride and dimethylformamide to yield 1,3,5-trichloro-2,4,6-trinitrobenzene. Ammonolysis of this product produced TATB.
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Synthesis routes and methods II

Procedure details

Thionyl chloride (0.20 ml, 0.027 mol) and dimethylformamide (0.15 ml, 0.022 mol) were added to a solution of 5 (0.624 g, 0.020 mol) in toluene (2 ml) at 50° C. The mixture was stirred and heated to 95° C. over a period of 15 min. and maintained at that temperature for another hour. The pale yellow solution was washed with water, dried over magnesium sulfate, treated with activated carbon, filtered, and evaporated to give a cream-colored solid (0.600 g, 95% yield). The melting point of the material so obtained was 194-195° C. (195-196° C. after recrystallization from acetic acid).
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95%

Synthesis routes and methods III

Procedure details

Triaminotrinitrobenzene is an explosive having unusual insensitivity, stability at high temperature, and respectable performance. It is insoluble in organic solvents and has a melting point above 400° C. TATB was prepared in 1887 from tribromotrinitrobenzene. It has also been prepared on a laboratory scale from 2,4,6-trinitrotoluene through selective reduction of the 4-nitro group, nitration to pentanitroaniline, and then ammonolysis. Currently, the manufacture of TATB (1) on a large scale begins with 1,3,5-trichlorobenzene (TCB, 2) which is nitrated to give 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB, 3) as shown in FIGS. 1a and 1b hereof. The nitration step requires severe conditions of high temperature, long reaction time, and oleum, and results in significant quantities of by-products.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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